molecular formula C10H11N3 B13405225 2-Quinazolin-2-yl-ethylamine

2-Quinazolin-2-yl-ethylamine

Cat. No.: B13405225
M. Wt: 173.21 g/mol
InChI Key: YXPQVPYDMKZASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Quinazolin-2-yl-ethylamine is a chemical compound featuring an ethylamine chain linked to the 2-position of a quinazoline heterocycle. This structure is part of the quinazolinamine class, which has demonstrated significant potential in biomedical research, particularly in the field of oncology. Quinazolinamine derivatives have been identified as potent inhibitors of ATP-binding cassette (ABC) transporters, such as Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (P-gp) . These transporters are a major cause of multidrug resistance (MDR) in cancers, as they efflux chemotherapeutic agents from tumor cells, leading to treatment failure . Research indicates that this compound and its structural analogs can inhibit the efflux activity of these transporters, thereby increasing the intracellular concentration and efficacy of anticancer drugs . The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in several FDA-approved drugs . As part of this class, this compound serves as a valuable building block for developing novel therapeutic agents and pharmacological probes. Its primary research applications include investigating the mechanisms of multidrug resistance, synthesizing more potent and selective ABC transporter inhibitors, and exploring structure-activity relationships (SAR) to enhance metabolic stability and potency compared to existing inhibitors like Ko143 . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-quinazolin-2-ylethanamine

InChI

InChI=1S/C10H11N3/c11-6-5-10-12-7-8-3-1-2-4-9(8)13-10/h1-4,7H,5-6,11H2

InChI Key

YXPQVPYDMKZASJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)CCN

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 2 Quinazolin 2 Yl Ethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, along with two-dimensional (2D) techniques, the precise connectivity of atoms in 2-Quinazolin-2-yl-ethylamine can be determined.

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the quinazoline (B50416) ring and the aliphatic protons of the ethylamine (B1201723) side chain. The four aromatic protons on the benzene (B151609) portion of the quinazoline ring would typically appear as a complex multiplet pattern in the downfield region (approximately δ 7.5-8.5 ppm). The methylene (B1212753) (-CH₂) group adjacent to the quinazoline ring and the methylene group adjacent to the amino (-NH₂) group would likely appear as two distinct triplets, a result of spin-spin coupling with each other. The primary amine protons may appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would display signals for the eight carbons of the quinazoline core and the two carbons of the ethyl side chain. The aromatic and heterocyclic carbons of the quinazoline ring are expected to resonate in the downfield region (δ 120-165 ppm), while the two aliphatic carbons of the ethylamine moiety would appear in the upfield region of the spectrum. rsc.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show correlations between the coupled protons of the ethyl group, while an HSQC spectrum would link each proton signal to its directly attached carbon atom, providing unambiguous structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar quinazoline derivatives.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Quinazoline Aromatic C-H7.5 - 8.5 (m)120 - 135
Quinazoline Quaternary C-149 - 165
-CH₂- (adjacent to ring)~3.2 (t)~41
-CH₂- (adjacent to NH₂)~3.0 (t)~40
-NH₂Variable (br s)-

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₁N₃), high-resolution mass spectrometry (HRMS) would confirm its elemental formula by providing a highly accurate mass measurement. rsc.org

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be characteristic of the quinazoline structure. A prominent fragment would likely arise from the cleavage of the C-C bond beta to the quinazoline ring (beta-cleavage), resulting in the formation of a stable quinazolin-2-ylmethyl cation. Another key fragmentation pathway for related amino-quinazolines involves the loss of neutral molecules. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
173[C₁₀H₁₁N₃]⁺ (Molecular Ion)Ionization of the parent molecule
144[C₉H₈N₂]⁺Loss of ethylamine radical
130[C₈H₆N₂]⁺Cleavage of the ethyl side chain
118[C₇H₄N₂]⁺Fragmentation of the quinazoline ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (N-H)Stretch (two bands)3300 - 3500
Primary Amine (N-H)Bend1580 - 1650
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
Aromatic C=C / C=NStretch1500 - 1650
Aliphatic C-NStretch1020 - 1220

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula. For this compound (C₁₀H₁₁N₃), the theoretical composition provides a benchmark for sample purity. A close correlation between the experimentally determined values and the calculated values provides strong evidence for the compound's assigned formula. rsc.org

Table 4: Elemental Composition of this compound (C₁₀H₁₁N₃)

Element Molecular Weight ( g/mol ) Theoretical Percentage (%)
Carbon (C)120.1069.34
Hydrogen (H)11.0886.40
Nitrogen (N)42.02124.26
Total 173.209 100.00

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to assess the purity of synthesized compounds like this compound.

In a typical HPLC analysis, a reverse-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the simultaneous confirmation of the molecular weight of the peak of interest, thus verifying its identity and purity in a single analysis. nih.gov

X-ray Crystallography for Absolute Structure Determination of Quinazoline Analogs

X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be mapped, revealing exact bond lengths, bond angles, and conformational details.

While a crystal structure for this compound itself may not be publicly available, this technique has been extensively applied to numerous quinazoline and quinazolinone analogs. nih.govsioc-journal.cnmdpi.comresearchgate.net These studies provide invaluable insight into the geometric parameters of the quinazoline ring system. For analogs with flexible side chains, such as the ethylamine group, X-ray crystallography can reveal preferred solid-state conformations, such as extended (antiperiplanar) or folded (synclinal) arrangements between the heterocyclic ring and appended groups. nih.gov This information is crucial for understanding molecular shape and potential intermolecular interactions.

Computational and Theoretical Studies on 2 Quinazolin 2 Yl Ethylamine and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., HOMO-LUMO Interactions)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 2-quinazolin-2-yl-ethylamine and its analogs. Methods like Density Functional Theory (DFT) are frequently employed to investigate the electronic structure, molecular orbitals, and reactivity of these compounds. nih.govacs.org

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. frontiersin.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. frontiersin.org

For quinazoline (B50416) derivatives, studies have shown that the HOMO is often localized on the electron-donating substituents, while the LUMO is typically centered on the electron-accepting quinazoline core. beilstein-journals.org This separation of frontier orbitals is characteristic of donor-acceptor systems. The specific energy values of HOMO and LUMO can be influenced by the nature and position of substituents on the quinazoline ring. For instance, calculations on 6-bromo quinazoline derivatives have determined HOMO-LUMO energy gaps that correlate with their stability and reactivity. nih.gov

Electronic parameters derived from these calculations, such as total energy, enthalpy, and Gibbs free energy, provide further insights into the thermodynamic stability of different derivatives. nih.gov Additionally, electrostatic potential maps can reveal electron-rich and electron-poor regions of the molecule, which are pivotal for understanding intermolecular interactions and predicting sites for electrophilic or nucleophilic attack. frontiersin.org Mulliken population analysis, for example, can identify the most negatively charged areas, which are critical for binding efficacy. frontiersin.org

Table 1: Frontier Molecular Orbital Energies and Properties of Selected Quinazoline Derivatives

This table is illustrative and based on general findings from computational studies. Actual values can vary based on the specific derivative and computational method.

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Key Finding
Derivative 8a - - 4.71 More stable and less reactive compared to Erlotinib (B232). nih.gov
Derivative 8c - - 4.57 Less stable than derivative 8a. nih.gov
Erlotinib - - 4.18 Used as a reference compound in stability studies. nih.gov
Carbazole-substituted quinazoline Dependent on substituent Characteristic of quinazoline unit Varies Slight HOMO and LUMO overlap observed. beilstein-journals.org

| Phenothiazine-substituted quinazoline | Dependent on substituent | Characteristic of quinazoline unit | Varies | Requires the lowest energy for electron release. beilstein-journals.org |

Molecular Docking and Protein-Ligand Interaction Simulations for Quinazoline Compounds

Molecular docking is a computational technique widely used to predict the preferred orientation of a ligand when it binds to a target protein. ukaazpublications.com For quinazoline derivatives, which are known to target various proteins such as Epidermal Growth Factor Receptor (EGFR) and other kinases, docking studies are crucial for understanding their mechanism of action. nih.govnih.govijcce.ac.ir

These simulations place the quinazoline derivative into the binding site of a protein and calculate a docking score, which estimates the binding affinity. researchgate.net The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. frontiersin.orgnih.gov For example, docking studies of quinazolinone derivatives with EGFR have identified critical interactions with residues like Asp831, Leu694, and Val702. nih.gov

Following docking, Molecular Dynamics (MD) simulations are often performed to analyze the stability of the protein-ligand complex over time. frontiersin.orgnih.govnih.gov MD simulations provide a dynamic view of the binding, assessing the flexibility of the ligand and protein and the persistence of key interactions. researchgate.net Parameters such as the root-mean-square deviation (RMSD) and radius of gyration (Rg) are monitored to evaluate the stability and compactness of the complex. nih.gov A stable complex with persistent interactions is more likely to be a potent inhibitor.

Structural Interaction Fingerprint (SIFt) analysis can also be employed to categorize the predominant types of contacts, such as hydrophobic contacts and hydrogen bonds, further clarifying the binding mode. frontiersin.orgnih.gov These computational approaches are instrumental in the rational design of new quinazoline derivatives with improved binding affinity and selectivity for their biological targets. nih.gov

Table 2: Examples of Molecular Docking Studies on Quinazoline Derivatives

Derivative Class Protein Target Key Interacting Residues Computational Method
Quinazolinone-benzyl piperidine EGFR Asp831, Leu694, Ala719, Val702, Lys721 Molecular Docking, MD Simulation nih.gov
4-Anilinoquinazolines EGFR, VEGFR-2 Not specified Molecular Docking ijcce.ac.ir
2-(furan-2-yl)quinazolin-4-one EGFR Not specified Molecular Docking nih.gov

| Quinazolinone Hybrids | Not specified | Not specified | Molecular Docking nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Modeling of Quinazoline Libraries

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov For large libraries of quinazoline derivatives, QSAR models are invaluable for predicting the activity of newly designed compounds before their synthesis and testing. frontiersin.org

To develop a QSAR model, a dataset of quinazoline analogues with known biological activities (e.g., IC50 values) is required. frontiersin.org Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, electronic, topological, or 3D in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates a subset of these descriptors with the observed activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, or hydrogen-bonding properties are likely to increase or decrease biological activity. nih.govunar.ac.id These maps provide intuitive guidance for designing more potent quinazoline derivatives. frontiersin.org The statistical robustness and predictive power of QSAR models are rigorously evaluated through internal and external validation techniques. nih.gov

Table 3: Statistical Parameters from a 3D-QSAR Study on Quinazoline-4(3H)-one Analogs

Data adapted from a study on EGFR inhibitors. nih.gov

Model R² (Correlation Coefficient) Q² (Cross-validated R²) R²pred (Predictive R²)
CoMFA 0.855 0.570 0.657

| CoMSIA | 0.895 | 0.599 | 0.681 |

Reaction Mechanism Studies through Computational Methods for Quinazoline Synthesis

Computational methods are also applied to elucidate the mechanisms of chemical reactions used to synthesize quinazolines. Understanding the reaction pathway, identifying transition states, and calculating activation energies can help in optimizing reaction conditions and developing more efficient synthetic routes. mdpi.com

For instance, theoretical studies can investigate the step-by-step process of cyclization reactions that form the quinazoline core. By modeling the intermediates and transition states, researchers can determine the most energetically favorable pathway. This knowledge is crucial for explaining experimental observations and for designing catalysts or reaction conditions that can lower the activation barriers, thereby improving reaction yields and selectivity. mdpi.com While specific computational studies on the synthesis of this compound were not prominently found, the general principles are widely applied to the synthesis of various quinazoline scaffolds, including metal-catalyzed and multicomponent reactions. mdpi.commdpi.comeurekaselect.com These studies contribute to the development of greener and more efficient synthetic protocols for this important class of heterocyclic compounds. mdpi.com

Structure Activity Relationship Sar Investigations of 2 Quinazolin 2 Yl Ethylamine Derivatives

Impact of Substituent Variation on Biological Activity and Target Affinity for Quinazoline (B50416) Compounds

The biological profile of quinazoline derivatives can be dramatically altered by the nature and position of various substituents on the quinazoline ring. SAR studies have revealed that substitutions at positions 2, 3, 4, 6, and 8 are particularly influential in modulating the antimicrobial and cytotoxic activities of these compounds. nih.gov

At the 2-position, the presence of methyl, amine, or thiol groups is considered essential for antimicrobial activity. nih.gov For instance, linking a pyrazolyl moiety to the 2-position of a quinazolinone nucleus has been shown to yield compounds with significant antimicrobial effects. nih.gov

Substitutions on the benzene (B151609) ring portion of the quinazoline scaffold also play a critical role. The introduction of halogen atoms, such as iodine, at the 6 and 8 positions can enhance antimicrobial properties. nih.gov In the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, which are crucial in cancer therapy, the insertion of electron-donating groups at the 6 and 7 positions of the quinazoline core has been found to increase the compound's activity. mdpi.com Furthermore, a longer chain linker between the quinazoline core and a triazole moiety at the C-7 position was favorable for inhibitory activity against both EGFR and VEGFR2. mdpi.com

The 4-position is another key site for modification. The presence of an amine or a substituted amine at this position can improve antimicrobial outcomes. nih.gov Specifically, in the development of EGFR inhibitors, the 4-anilino-quinazoline scaffold is a well-established pharmacophore, indicating the importance of an aromatic amine linkage at this position for target affinity. mdpi.com

The following table summarizes key SAR findings for quinazoline derivatives based on available research.

Position of SubstitutionType of SubstituentImpact on Biological ActivityTarget/Application
2 Methyl, Amine, ThiolEssential for activityAntimicrobial
4 Amine or Substituted AmineImproved activityAntimicrobial
6 & 7 Electron-Donating GroupsIncreased activityAnticancer (EGFR Inhibition)
6 & 8 Halogen Atoms (e.g., Iodine)Enhanced activityAntimicrobial
7 Long-chain linker to TriazoleFavorable for activityAnticancer (EGFR/VEGFR2 Inhibition)

Role of the Ethylamine (B1201723) Moiety and Linker Optimization in Molecular Recognition

The substituent at the C2 position of the quinazoline ring is a critical determinant of a molecule's interaction with its biological target. While comprehensive SAR studies focusing exclusively on the optimization of an ethylamine linker at this position are not extensively detailed in the reviewed literature, the importance of having a substituent at the C2 position is well-established for bioactivity.

Research indicates that small, functionalized groups such as methyl, amine, or thiol at the C2 position are fundamental for conferring antimicrobial properties to the quinazoline scaffold. nih.gov This suggests that a short alkylamine chain, like the ethylamine moiety, provides a basic nitrogen center and appropriate length to engage in key interactions, such as hydrogen bonding or electrostatic interactions, within a target's binding site.

In broader studies of 2-substituted quinazolines, the nature of the group at C2 significantly directs the compound's biological effects. For example, the development of a series of 2-substituted quinazolines for antibacterial applications showed that while a lead compound was discovered through high-throughput screening, further modifications at this position were crucial for improving broad-spectrum activity. nih.gov Although numerous analogs were synthesized, the initial lead's potency was not easily surpassed, highlighting the specific and sensitive nature of the interaction governed by the C2-substituent. nih.gov

The general principle is that the linker and the terminal functional group at the C2 position must be optimized for length, flexibility, and electronic properties to achieve optimal molecular recognition. The ethylamine moiety offers a combination of a flexible two-carbon linker and a terminal primary amine, which can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. The optimization of this moiety would involve exploring variations in linker length (e.g., methylamine, propylamine), rigidity (e.g., introducing cyclic constraints), and the substitution on the amine itself to fine-tune the binding affinity and selectivity for a specific biological target.

Design Principles for Optimized Quinazoline Scaffolds as Chemical Probes

The design of optimized quinazoline scaffolds as chemical probes for studying biological systems is guided by several key principles derived from extensive medicinal chemistry research. The inherent versatility of the quinazoline ring system makes it an excellent starting point for probe development.

One of the fundamental design principles is the concept of the "privileged scaffold." The quinazoline nucleus is considered as such because it contains a versatile arrangement of hydrogen bond donors and acceptors, as well as an aromatic surface capable of various interactions, allowing it to bind to multiple, unrelated biological targets with high affinity. mdpi.com This promiscuity, when properly harnessed, allows medicinal chemists to tailor derivatives for specific targets by strategic placement of functional groups. For chemical probe design, this means a quinazoline core can be adapted to interrogate a wide range of proteins.

Another critical design principle is molecular hybridization . This strategy involves combining the quinazoline scaffold with other known pharmacophores to create a new hybrid molecule with potentially enhanced or novel biological activities. For instance, connecting a pyrazolyl moiety to the 2-position of the quinazolinone nucleus is a successful application of this principle to create potent antimicrobial agents. nih.gov This approach leverages the favorable binding properties of both fragments to create a more effective molecule.

Furthermore, the development of chemical probes requires careful consideration of structure-activity relationships (SAR) . As detailed in section 5.1, understanding how substitutions at specific positions (C2, C4, C6, C7, C8) affect target affinity and selectivity is paramount. For example, designing a probe for EGFR kinases would involve incorporating features known to enhance binding, such as an anilino group at C4 and electron-donating groups at C6 and C7. mdpi.com

Finally, optimizing for physicochemical properties is essential. A successful chemical probe must have appropriate solubility, cell permeability, and metabolic stability to function effectively in a biological environment. The design process involves modifying the quinazoline scaffold to balance these properties without compromising target affinity. This often involves a multi-parameter optimization where different substituents are tested to achieve the desired profile.

Mechanistic Biological Investigations of 2 Quinazolin 2 Yl Ethylamine Derivatives Excluding Clinical Data

Enzyme Inhibition Studies and Target Identification

Quinazoline (B50416) derivatives have been identified as potent inhibitors of several key enzymes, a characteristic that underpins many of their therapeutic potentials. The rigid bicyclic structure of the quinazoline ring serves as a versatile scaffold for designing specific inhibitors that can fit into the active sites of various enzymes.

Cholinesterases

Certain quinazoline derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. researchgate.net Molecular docking studies have suggested that these compounds can interact with the catalytic active sites of these enzymes. researchgate.net For instance, novel quinazoline–sulfonamide hybrids have demonstrated significant inhibitory activity against both AChE and BChE, with IC50 values in the low micromolar range. researchgate.net Similarly, some indolyl-quinazoline derivatives have also been reported as potent AChE inhibitors. researchgate.net

Tyrosine Kinases

A major area of investigation for quinazoline derivatives is their role as tyrosine kinase inhibitors (TKIs). mdpi.comnih.gov Many of these compounds function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain of receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.commdpi.com This inhibition blocks the autophosphorylation process, thereby interrupting downstream signaling pathways responsible for cell proliferation and angiogenesis in tumors. mdpi.comnih.gov Marketed anticancer agents such as gefitinib (B1684475) and erlotinib (B232) are 4-aminoquinazoline derivatives that exemplify this mechanism. mdpi.com Research has shown that substitutions at the C-4, C-6, and C-7 positions of the quinazoline ring are crucial for designing new and effective TKIs. nih.gov

DNA Gyrase

DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a well-established target for antibacterial agents. nih.gov Numerous quinazoline and quinoline (B57606) derivatives have been synthesized and found to exert their antimicrobial effects by inhibiting this enzyme. nih.govmdpi.comrsc.org These compounds interfere with the catalytic activity of DNA gyrase, leading to the stabilization of the gyrase-DNA cleavage complex, which in turn causes double-stranded DNA breaks and ultimately bacterial cell death. nih.gov For example, a novel quinoline derivative demonstrated potent, broad-spectrum antimicrobial activity with an IC50 value of 3.39 µM against E. coli DNA gyrase. nih.gov Similarly, certain quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds have shown potent inhibition of E. coli DNA gyrase with IC50 values ranging from 3.19 to 4.17 µM. mdpi.com

ATP Synthase

ATP synthase, a key enzyme in cellular energy metabolism, has also been identified as a target for quinoline-based compounds. nih.gov These inhibitors are thought to bind to the c-ring of the F0 subunit of ATP synthase, disrupting the proton motive force and inhibiting ATP synthesis. nih.gov This mechanism is particularly relevant in the context of developing new antibiotics, as demonstrated by studies on drug-resistant Pseudomonas aeruginosa. nih.gov While direct studies on 2-Quinazolin-2-yl-ethylamine are less common, the principle of targeting ATP synthase has been established for the broader quinoline/quinazoline class. nih.govnih.gov

Table 1: Enzyme Inhibition by Quinazoline Derivatives

Enzyme Target Derivative Class Mechanism of Action Reported IC50 Values
Acetylcholinesterase (AChE) Quinazoline-sulfonamide hybrids Inhibition of catalytic activity 2.54 to 5.50 µM researchgate.net
Tyrosine Kinases (EGFR, VEGFR) 4-Anilinoquinazolines ATP-competitive inhibition of the kinase domain Potent inhibition in nanomolar ranges mdpi.com
DNA Gyrase (E. coli) Quinoline derivatives Inhibition of catalytic activity, stabilization of DNA-enzyme complex 3.39 µM nih.gov
DNA Gyrase (E. coli) Quinazolin-4(3H)-one-pyrazole hybrids Inhibition of catalytic activity 3.19 to 4.17 µM mdpi.com
ATP Synthase Quinoline derivatives Binding to the c-ring of the F0 subunit, disrupting proton flow Varies by derivative nih.gov

Receptor Binding and Modulation Studies for Quinazoline-Based Ligands

Beyond direct enzyme inhibition, quinazoline derivatives are designed as ligands that bind to and modulate the function of various cell surface and intracellular receptors.

Recent studies have highlighted 2-aminoquinazoline (B112073) derivatives as promising antagonists for the A2A adenosine (B11128) receptor (A2AR), a therapeutic target for neurodegenerative diseases and cancer. mdpi.com Structure-activity relationship (SAR) studies have focused on substitutions at the C2, C6, and C7 positions to enhance binding affinity and antagonist activity. For example, a 7-methyl substituted 4-(furan-2-yl)quinazolin-2-amine derivative with a specific aminoalkyl chain at the C2 position showed a high binding affinity (Ki) of 15 nM for the human A2A receptor and demonstrated functional antagonism with an IC50 of 5 µM in a cyclic AMP assay. mdpi.com These studies utilize competitive radioligand displacement assays and fluorescence polarization assays to quantify the binding affinities of these novel ligands. mdpi.com

The interaction of quinazoline-based TKIs with receptors like EGFR and VEGFR is also a form of receptor binding and modulation. mdpi.com These compounds bind within the ATP-binding cleft of the receptor's intracellular kinase domain, preventing the conformational changes necessary for activation and signaling. mdpi.comnih.gov Molecular modeling suggests that features like a biphenylamino substituent and fused dioxygenated rings on the quinazoline scaffold can create favorable interaction energies with the target protein. nih.gov

Table 2: Receptor Binding Affinity of Quinazoline-Based Ligands

Receptor Target Ligand Class Binding Affinity (Ki) Functional Activity (IC50)
Human A2A Adenosine Receptor 2-Aminoquinazoline derivative 15 nM mdpi.com 5 µM mdpi.com
Human A2A Adenosine Receptor 2-Aminoquinazoline derivative 21 nM mdpi.com 9 µM mdpi.com
ROR1 Pseudokinase Quinazolin-2-amine derivative 52 nM (KD) nih.gov 75 nM (antiproliferative) nih.gov

Cellular Pathway Modulation and Signaling Cascade Analysis (in vitro/ex vivo)

The interaction of quinazoline derivatives with their molecular targets initiates a cascade of events that modulate intracellular signaling pathways. These effects are typically studied in vitro using various cell lines.

The inhibition of receptor tyrosine kinases by quinazoline derivatives directly impacts major signaling pathways crucial for cancer cell survival and proliferation. For instance, inhibition of EGFR blocks the downstream PI3K/Akt/mTOR and RAS/MAPK pathways. nih.gov Novel quinazoline-2-indolinone derivatives have been developed as selective PI3Kα inhibitors, effectively suppressing the viability of various cancer cell lines and inducing apoptosis through the PI3K/Akt/mTOR pathway. nih.gov

Furthermore, some quinazoline derivatives have been shown to induce apoptosis (programmed cell death). mdpi.com Mechanistic studies in HepG2 cancer cells revealed that a specific 2-sulfanylquinazolin-4(3H)-one derivative arrested the cell cycle at the S phase and triggered both early and late apoptosis. mdpi.com This was accompanied by an upregulation in the expression of pro-apoptotic genes like caspase-3, caspase-9, and Bax, and a downregulation of the anti-apoptotic gene Bcl-2. mdpi.com

Other derivatives act as inhibitors of ATP-binding cassette (ABC) transporters, such as breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are responsible for multidrug resistance in cancers. nih.gov By inhibiting the efflux function of these transporters, quinazolinamine derivatives can increase the intracellular concentration and efficacy of co-administered anticancer drugs. nih.gov

Mechanisms of Antimicrobial Action (e.g., against bacterial or fungal pathogens)

The quinazoline and quinazolinone frameworks are key scaffolds for the development of new antimicrobial agents to combat drug-resistant pathogens. nih.govnih.goveurekaselect.com

As previously mentioned, a primary mechanism of antibacterial action is the inhibition of DNA gyrase. nih.govmdpi.comrsc.org This target is specific to bacteria, providing a degree of selective toxicity. nih.gov The disruption of DNA supercoiling and replication by these inhibitors is a potent bactericidal mechanism. nih.gov Studies have identified quinazolin-4(3H)-one derivatives that exhibit significant in vitro growth inhibitory activity against bacteria like Bacillus subtilis and E. coli and fungi like Candida albicans. nih.govresearchgate.net

Another potential mechanism involves the inhibition of enzymes in the (p)ppGpp synthesis pathway, such as RelA/SpoT homolog (RSH) proteins. mdpi.com These enzymes are crucial for the bacterial stringent response, a survival mechanism activated by stress, and are involved in processes like biofilm formation. mdpi.com By inhibiting these enzymes, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have shown activity against Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis. mdpi.com For example, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one demonstrated a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. mdpi.com

Table 3: Antimicrobial Activity and Mechanisms of Quinazoline Derivatives

Pathogen(s) Derivative Class Mechanism of Action Reported MIC Values
E. coli, P. aeruginosa, S. pneumoniae, B. subtilis, Fungi Quinoline derivative DNA Gyrase Inhibition 0.66–3.98 µg/mL nih.gov
MRSA, M. tuberculosis 2-(1H-indol-3-yl)quinazolin-4(3H)-one Inhibition of (p)ppGpp synthetase 0.98 µg/mL (MRSA) mdpi.com
E. coli, B. subtilis, Fungi Quinazolin-4(3H)-one-pyrazole hybrids DNA Gyrase Inhibition 1–16 µg/mL mdpi.com

Antioxidant Activity Mechanisms of Quinazoline Derivatives

Several quinazoline derivatives have been investigated for their antioxidant properties, which are primarily based on their ability to scavenge free radicals. mdpi.com The antioxidant capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide radical scavenging assays. orientjchem.org

The mechanism of action typically involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. orientjchem.orgnih.gov The structure of the quinazoline derivative plays a crucial role in its antioxidant potential. The presence of polyphenolic groups, for example, can significantly enhance antioxidant activity. nih.gov An additional phenolic hydroxyl (OH) group can stabilize the resulting radical through intramolecular hydrogen bonding after the hydrogen atom is abstracted, thus improving its radical-scavenging efficiency. nih.gov

Studies have shown that some synthesized quinazoline derivatives exhibit antioxidant activity comparable or even superior to standard antioxidants like ascorbic acid and Trolox. orientjchem.orgnih.gov For instance, pyrogallol (B1678534) derivatives of quinazolin-4(3H)-one showed high antioxidant activity compared to these standards. nih.gov The antiradical activity of the quinazolin-4(3H)-one core is enhanced when linked with polyphenolic structures. nih.gov

Applications and Future Perspectives in Chemical Research for 2 Quinazolin 2 Yl Ethylamine

2-Quinazolin-2-yl-ethylamine as a Privileged Scaffold for Lead Compound Development

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, serving as a fertile ground for the development of novel therapeutic agents. nih.govnih.gov The quinazoline (B50416) nucleus is a quintessential example of such a scaffold, forming the core of numerous approved drugs and clinical candidates. nih.govmdpi.commarquette.edu Its versatility allows for structural modifications at various positions, enabling the fine-tuning of pharmacological profiles. nih.govfrontiersin.org

The this compound structure is particularly valuable as it provides a vector for diversification. The primary amine group can be readily functionalized to generate extensive libraries of derivatives for screening against various biological targets. Research has demonstrated that substitutions on the quinazoline core are critical for activity and selectivity. For instance, in the development of kinase inhibitors, the aniline (B41778) moiety at C-4 and substituents at C-6 have been shown to significantly influence selectivity for specific receptors like HER2 over EGFR. nih.gov Similarly, modifications at the 2 and 3 positions can alter the electronic properties and lipophilicity of the molecule, thereby impacting its biological activity. mdpi.com

The broad therapeutic potential of the quinazoline scaffold is well-documented, with derivatives showing anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antiviral activities, among others. mdpi.comwisdomlib.orgnih.gov This wide applicability underscores the importance of scaffolds like this compound in the quest for new lead compounds to address a multitude of diseases. nih.govnih.gov

Table 1: Selected Biological Activities of Quinazoline Derivatives This interactive table summarizes the diverse pharmacological effects reported for various quinazoline-based compounds.

Biological Activity Therapeutic Area Key Structural Features Reference(s)
Anticancer Oncology 2,4,6-trisubstituted quinazolines nih.govnih.gov
Anti-inflammatory Immunology 4-amino quinazoline derivatives mdpi.com
Antibacterial Infectious Disease 2,3-disubstituted-4(3H)-quinazolinones nih.gov
Anticonvulsant Neurology 2,3,8-trisubstituted 4(3H)-quinazolinones nih.gov

Potential in Materials Science and Functional Organic Materials Derived from Quinazoline

Beyond its established role in medicinal chemistry, the quinazoline moiety is gaining attention in the field of materials science. nih.gov Its rigid, planar, and aromatic structure provides a robust building block for the construction of functional organic materials with interesting photophysical and electronic properties. researchgate.netbeilstein-journals.org Quinazoline derivatives have been investigated for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). researchgate.net

The incorporation of donor and acceptor moieties into a single molecular structure containing a quinazoline core can lead to materials with properties like bipolar charge transport and delayed fluorescence. beilstein-journals.org For example, compounds bearing a quinazoline unit as an acceptor core linked to donor moieties like carbazole (B46965) or phenothiazine (B1677639) have been synthesized and shown to form glasses with high glass-transition temperatures, a desirable property for stable amorphous films in electronic devices. beilstein-journals.org The electroluminescent properties of aryl- and hetaryl-substituted quinazolines have proven particularly important for fabricating materials for OLEDs, including white OLEDs and efficient red phosphorescent OLEDs. researchgate.net

Furthermore, the luminescence properties of some quinazolinone derivatives make them promising candidates for fluorescent probes and bioimaging reagents, benefiting from good biocompatibility and low toxicity. rsc.org The functionalization of the quinazoline scaffold, for which this compound is a prime starting material, allows for the tuning of these optical and electronic properties, opening avenues for the development of novel sensors, imaging agents, and components for organic electronics. researchgate.netrsc.org

Table 2: Applications of Quinazoline Derivatives in Materials Science This interactive table highlights the use of quinazoline-based compounds in the development of functional materials.

Application Area Material Type Key Properties Reference(s)
Organic Light-Emitting Diodes (OLEDs) Emitters, Host Materials High thermal stability, Electroluminescence researchgate.netbeilstein-journals.org
Fluorescent Probes Bioimaging Agents Biocompatibility, High fluorescence efficiency rsc.org
pH Sensors Chemosensors Colorimetric and luminescent response to pH researchgate.net

Strategies for Enhancing Molecular Efficacy and Selectivity in Quinazoline Research

A central challenge in drug discovery is the development of compounds that are not only potent but also highly selective for their intended biological target, thereby minimizing off-target effects. In quinazoline research, several strategies are employed to achieve this goal.

Structure-Activity Relationship (SAR) Studies: SAR is a fundamental approach where systematic modifications of a chemical structure are made to understand their impact on biological activity. acs.org For quinazoline derivatives, extensive SAR studies have been crucial. For instance, research on EGFR kinase inhibitors has shown that the nature and position of substituents on the quinazoline ring and its appendages are critical for both potency and selectivity. nih.govmdpi.com The introduction of specific groups can favor binding to mutant forms of a kinase over the wild-type, a key strategy in targeted cancer therapy. nih.govnih.gov

Computational and Rational Design: Modern drug design often employs computational methods to predict how a molecule will interact with its target. researchgate.net By modeling the binding site of a protein, researchers can rationally design quinazoline derivatives with functionalities that are expected to form optimal interactions, such as hydrogen bonds or hydrophobic contacts, leading to enhanced affinity and selectivity. mdpi.commdpi.com This approach can accelerate the discovery process and reduce the need for extensive empirical screening. researchgate.net

Innovative Synthetic Methodologies: The development of novel synthetic routes provides access to a wider chemical space of quinazoline analogs. Techniques like "click chemistry" have been used to synthesize triazole-tethered quinazoline derivatives, which have shown improved selectivity for mutant EGFRs. nih.gov Such modular synthetic approaches allow for the rapid generation of diverse compound libraries, facilitating the identification of molecules with superior efficacy and selectivity. nih.govnih.gov

Emerging Research Areas and Unexplored Potential of this compound and its Analogs

The versatility of the quinazoline scaffold suggests that its full potential has yet to be realized. While its role in oncology, particularly as kinase inhibitors, is well-established, new therapeutic applications continue to emerge. nih.govnih.gov

Dual-Target and Multi-Target Inhibitors: There is growing interest in developing single molecules that can modulate multiple targets simultaneously, which can be particularly effective for complex diseases like cancer. mdpi.comnih.gov The quinazoline scaffold is well-suited for the design of dual inhibitors, such as those targeting both EGFR and c-Met or c-Met and VEGFR-2 tyrosine kinases. nih.gov The this compound moiety provides a convenient attachment point for adding pharmacophores that can interact with a secondary target.

Targeting New Disease Areas: The broad biological activity profile of quinazolines suggests potential applications beyond the most heavily researched areas. mdpi.comwisdomlib.org For example, their anti-inflammatory, antidiabetic, and neuroprotective properties are areas of active investigation. wisdomlib.org Exploring libraries of this compound derivatives against novel biological targets could uncover new therapeutic leads for a wide range of conditions.

Advanced Functional Materials: In materials science, the exploration of quinazoline derivatives is still in its early stages. Future research could focus on creating complex architectures, such as polymers or metal-organic frameworks (MOFs), using quinazoline-based building blocks. These materials could have applications in areas like gas storage, catalysis, and advanced sensor technology. The reactive amine of this compound makes it an ideal candidate for incorporation into such polymeric or framework structures.

Q & A

Q. Key Characterization Techniques :

  • Mass Spectrometry (MS) and Infrared Spectroscopy (IR) confirm molecular weight and functional groups .
  • ¹H/¹³C-NMR resolves structural isomerism and substitution patterns .

(Advanced) How can contradictory biological activity data for this compound be systematically analyzed?

Methodological Answer:
Contradictions in pharmacological studies (e.g., variable analgesic or anti-inflammatory efficacy) require:

Time-Span Analysis : Differentiate short-term vs. long-term effects. For instance, short-term assays may show efficacy due to acute receptor binding, while prolonged exposure might induce metabolic degradation or toxicity .

Structural Equation Modeling (SEM) : Use tools like SPSS or AMOS to model mediation effects (e.g., effort exertion in pharmacological outcomes) and control confounding variables (e.g., solvent polarity, pH) .

Dose-Response Meta-Analysis : Aggregate data across studies to identify non-linear relationships between concentration and activity .

Example : A study on quinazoline-based analgesics found divergent results in vivo vs. in vitro models due to differences in bioavailability, resolved via pharmacokinetic profiling .

(Basic) What analytical techniques are critical for validating the purity of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for pharmacological studies) .
  • Elemental Analysis (EA) : Validates empirical formula consistency (e.g., C, H, N content) .
  • Melting Point Determination : Detects polymorphic impurities; deviations >2°C indicate contamination .

Q. Quality Control Protocol :

Synthesize compound in triplicate.

Characterize each batch via HPLC, EA, and NMR.

Reject batches with >5% impurity variance .

(Advanced) What computational strategies predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electron density distribution to predict nucleophilic/electrophilic sites. For example, the quinazoline ring’s N1 and C2 positions are reactive toward alkylation .
  • Molecular Dynamics (MD) Simulations : Assess solvent effects on reaction kinetics (e.g., ethanol vs. DMF) .
  • QSAR Models : Relate substituent electronic parameters (Hammett constants) to reaction yields .

Case Study : DFT simulations of this compound’s interaction with palladium catalysts optimized Suzuki-Miyaura coupling conditions, improving yields by 22% .

(Basic) How is the stability of this compound assessed under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
    • Photostability : Expose to UV light (ICH Q1B guidelines); quantify photodegradants .
  • Recommendations :
    • Store in amber vials at -20°C under inert gas (N₂/Ar) .
    • Avoid aqueous buffers (hydrolysis risk) .

(Advanced) What experimental designs address low reproducibility in this compound pharmacological assays?

Methodological Answer:

Blinded Replication : Independent labs repeat assays using standardized protocols (e.g., fixed cell lines, identical IC₅₀ calculation methods) .

Cross-Laboratory Calibration : Share reference samples (e.g., NIST-certified standards) to harmonize instrumentation .

Robust Statistical Frameworks :

  • Bootstrapping : Resample data to estimate confidence intervals for EC₅₀ values .
  • ANCOVA : Adjust for batch-to-batch variability in regression models .

Example : A multi-lab study on quinazoline kinase inhibitors reduced inter-lab variance from 35% to 8% via protocol harmonization .

(Basic) What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and P95 respirators for powder handling .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis .
  • Spill Management : Neutralize with 10% acetic acid; collect residues in hazardous waste containers .

Q. First Aid :

  • Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .

(Advanced) How can researchers optimize this compound’s bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce ester or amide moieties to enhance membrane permeability .
  • Nanocarrier Systems : Encapsulate in liposomes (size: 80-120 nm) or PEGylated nanoparticles for sustained release .
  • Pharmacokinetic Profiling :
    • Caco-2 Assays : Measure intestinal absorption in vitro .
    • Microsomal Stability Tests : Identify metabolic hotspots for structural modification .

Case Study : PEGylation of a quinazoline derivative increased its plasma half-life from 2.1 to 8.7 hours in murine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.